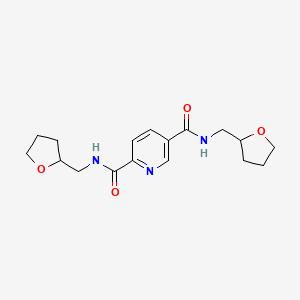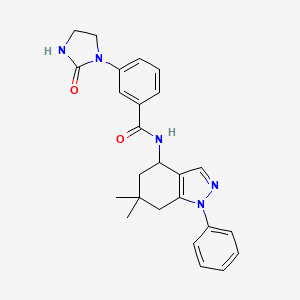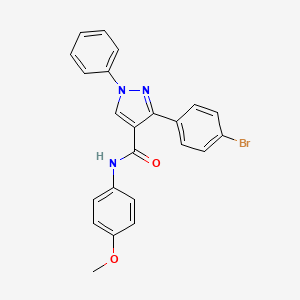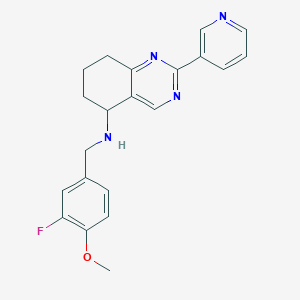
N,N'-bis(tetrahydro-2-furanylmethyl)-2,5-pyridinedicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis(tetrahydro-2-furanylmethyl)-2,5-pyridinedicarboxamide, also known as A-804598, is a selective antagonist of the P2X7 receptor. This receptor is a member of the purinergic receptor family and is involved in several physiological and pathological processes, including inflammation, pain, and neurodegeneration. A-804598 has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
N,N'-bis(tetrahydro-2-furanylmethyl)-2,5-pyridinedicarboxamide selectively blocks the P2X7 receptor, which is involved in the release of pro-inflammatory cytokines and the activation of the inflammasome. By blocking the P2X7 receptor, N,N'-bis(tetrahydro-2-furanylmethyl)-2,5-pyridinedicarboxamide reduces inflammation and neuronal damage in neurodegenerative diseases, reduces pain sensitivity in chronic pain, and inhibits the growth and metastasis of cancer cells.
Biochemical and Physiological Effects
N,N'-bis(tetrahydro-2-furanylmethyl)-2,5-pyridinedicarboxamide has several biochemical and physiological effects, including reducing inflammation and neuronal damage in neurodegenerative diseases, reducing pain sensitivity in chronic pain, and inhibiting the growth and metastasis of cancer cells. N,N'-bis(tetrahydro-2-furanylmethyl)-2,5-pyridinedicarboxamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N,N'-bis(tetrahydro-2-furanylmethyl)-2,5-pyridinedicarboxamide in lab experiments include its selectivity for the P2X7 receptor, its ability to reduce inflammation and neuronal damage in neurodegenerative diseases, and its ability to reduce pain sensitivity in chronic pain. The limitations of using N,N'-bis(tetrahydro-2-furanylmethyl)-2,5-pyridinedicarboxamide in lab experiments include its potential toxicity and off-target effects, as well as the need for further studies to determine its optimal dosage and administration.
Direcciones Futuras
For the research on N,N'-bis(tetrahydro-2-furanylmethyl)-2,5-pyridinedicarboxamide include further studies to determine its optimal dosage and administration, its potential use in combination with other drugs for the treatment of neurodegenerative diseases, chronic pain, and cancer, and its potential use in other diseases and conditions. Additionally, further studies are needed to determine the long-term effects of N,N'-bis(tetrahydro-2-furanylmethyl)-2,5-pyridinedicarboxamide on the P2X7 receptor and its potential for the development of drug resistance.
Métodos De Síntesis
The synthesis of N,N'-bis(tetrahydro-2-furanylmethyl)-2,5-pyridinedicarboxamide involves several steps, including the reaction of pyridine-2,5-dicarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with tetrahydro-2-furanmethanol to give the corresponding ester. The ester is then reduced with lithium aluminum hydride to form the final product, N,N'-bis(tetrahydro-2-furanylmethyl)-2,5-pyridinedicarboxamide.
Aplicaciones Científicas De Investigación
N,N'-bis(tetrahydro-2-furanylmethyl)-2,5-pyridinedicarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative diseases, chronic pain, and cancer. In neurodegenerative diseases, N,N'-bis(tetrahydro-2-furanylmethyl)-2,5-pyridinedicarboxamide has been shown to reduce inflammation and neuronal damage in animal models of Alzheimer's disease and multiple sclerosis. In chronic pain, N,N'-bis(tetrahydro-2-furanylmethyl)-2,5-pyridinedicarboxamide has been shown to reduce pain sensitivity in animal models of neuropathic pain. In cancer, N,N'-bis(tetrahydro-2-furanylmethyl)-2,5-pyridinedicarboxamide has been shown to inhibit the growth and metastasis of several types of cancer cells.
Propiedades
IUPAC Name |
2-N,5-N-bis(oxolan-2-ylmethyl)pyridine-2,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c21-16(19-10-13-3-1-7-23-13)12-5-6-15(18-9-12)17(22)20-11-14-4-2-8-24-14/h5-6,9,13-14H,1-4,7-8,10-11H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQQVENVKACFAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CN=C(C=C2)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-N,5-N-bis(oxolan-2-ylmethyl)pyridine-2,5-dicarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-4-oxobutyl)-2-pyrrolidinone](/img/structure/B6085864.png)


![1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}piperazine hydrochloride](/img/structure/B6085897.png)

![N-{2-[5-hydroxy-3-(methylthio)-1,2,4-triazin-6-yl]phenyl}benzamide](/img/structure/B6085908.png)
![3-(3,5-dimethyl-4-isoxazolyl)-N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B6085909.png)
![2-methyl-7-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6085910.png)
![2-(2'H-spiro[cycloheptane-1,3'-isoquinolin]-1'(4'H)-ylidene)-1,3-cyclohexanedione](/img/structure/B6085915.png)

![methyl 4-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B6085924.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]amino}nicotinamide](/img/structure/B6085930.png)
![1-[benzyl(methyl)amino]-3-{2-methoxy-5-[(4-propyl-1-piperazinyl)methyl]phenoxy}-2-propanol](/img/structure/B6085940.png)
![(3S)-4-{[6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-1,3-dimethyl-2-piperazinone](/img/structure/B6085950.png)